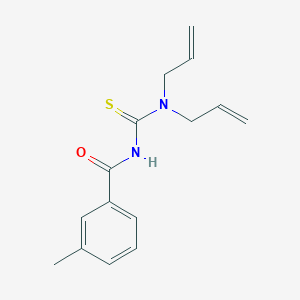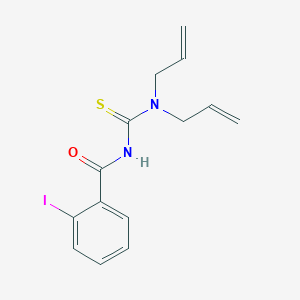![molecular formula C20H21N3O3S2 B319313 N-(cyclobutylcarbonyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea](/img/structure/B319313.png)
N-(cyclobutylcarbonyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(cyclobutylcarbonyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea is a complex organic compound that features an indole moiety, a sulfonyl group, and a cyclobutanecarboxamide structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclobutylcarbonyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea typically involves multiple steps, starting with the preparation of the indole derivative. The indole moiety can be synthesized through Fischer indole synthesis or other methods involving the cyclization of phenylhydrazines with ketones or aldehydes . The sulfonyl group is introduced via sulfonation reactions, often using sulfonyl chlorides in the presence of a base . The final step involves the coupling of the sulfonyl-indole derivative with cyclobutanecarboxamide under appropriate conditions, such as using coupling reagents like EDCI or DCC .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents .
化学反应分析
Types of Reactions
N-(cyclobutylcarbonyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-2,3-dione derivatives, while reduction of the sulfonyl group can produce sulfide derivatives .
科学研究应用
N-(cyclobutylcarbonyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea has several scientific research applications:
作用机制
The mechanism of action of N-(cyclobutylcarbonyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity . The sulfonyl group can also participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity . The cyclobutanecarboxamide structure provides rigidity to the molecule, potentially improving its selectivity and potency .
相似化合物的比较
Similar Compounds
Indole-3-carbinol: Another indole derivative with anti-cancer properties.
Sulindac: A non-steroidal anti-inflammatory drug (NSAID) with a sulfonyl group.
Cyclobutanecarboxylic acid: A simpler compound with a cyclobutane ring.
Uniqueness
N-(cyclobutylcarbonyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea is unique due to its combination of an indole moiety, a sulfonyl group, and a cyclobutanecarboxamide structure. This combination provides a unique set of chemical and biological properties, making it a valuable compound for various applications .
属性
分子式 |
C20H21N3O3S2 |
|---|---|
分子量 |
415.5 g/mol |
IUPAC 名称 |
N-[[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]carbamothioyl]cyclobutanecarboxamide |
InChI |
InChI=1S/C20H21N3O3S2/c24-19(15-5-3-6-15)22-20(27)21-16-8-10-17(11-9-16)28(25,26)23-13-12-14-4-1-2-7-18(14)23/h1-2,4,7-11,15H,3,5-6,12-13H2,(H2,21,22,24,27) |
InChI 键 |
LFWRRIFFUNFRTE-UHFFFAOYSA-N |
SMILES |
C1CC(C1)C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43 |
规范 SMILES |
C1CC(C1)C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[(diallylamino)carbonothioyl]-4-methoxybenzamide](/img/structure/B319234.png)

![methyl 2-{[(acetylamino)carbothioyl]amino}benzoate](/img/structure/B319241.png)
![Methyl 2-[({[3-(2-methoxyphenyl)acryloyl]amino}carbothioyl)amino]benzoate](/img/structure/B319242.png)
![Methyl 2-[({[3-(2-chlorophenyl)acryloyl]amino}carbothioyl)amino]benzoate](/img/structure/B319243.png)
![Methyl 2-[({[3-(4-methylphenyl)acryloyl]amino}carbothioyl)amino]benzoate](/img/structure/B319245.png)
![Methyl 2-[({[3-(3,4-dimethoxyphenyl)acryloyl]amino}carbothioyl)amino]benzoate](/img/structure/B319246.png)
![Methyl 2-({[(3-iodo-4-methylbenzoyl)amino]carbothioyl}amino)benzoate](/img/structure/B319248.png)
![Methyl 2-({[(3-bromo-4-methylbenzoyl)amino]carbothioyl}amino)benzoate](/img/structure/B319251.png)
![Methyl 2-({[(cyclopropylcarbonyl)amino]carbothioyl}amino)benzoate](/img/structure/B319252.png)
![Methyl 2-({[(5-bromo-2-furoyl)amino]carbothioyl}amino)benzoate](/img/structure/B319253.png)
![methyl 2-[({[4-(2,4-dichlorophenoxy)butanoyl]amino}carbothioyl)amino]benzoate](/img/structure/B319254.png)
